molecular formula C12H17NO2 B5313383 3-isopropoxy-N,N-dimethylbenzamide

3-isopropoxy-N,N-dimethylbenzamide

Cat. No. B5313383
M. Wt: 207.27 g/mol
InChI Key: DMBZZIWLPXTNNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-isopropoxy-N,N-dimethylbenzamide, commonly known as IMD-0354, is a small molecule inhibitor that targets the nuclear factor kappa B (NF-κB) signaling pathway. This pathway is involved in a variety of cellular processes, including inflammation, apoptosis, and immune response. IMD-0354 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders.

Mechanism of Action

IMD-0354 targets the NF-κB pathway by inhibiting the activity of the inhibitor of kappa B kinase (IKK) complex. This complex is responsible for phosphorylating the inhibitor of kappa B (IκB), which leads to its degradation and subsequent release of NF-κB. By inhibiting IKK activity, IMD-0354 prevents the release of NF-κB and downstream signaling.
Biochemical and physiological effects:
IMD-0354 has been shown to have a variety of biochemical and physiological effects. In cancer cells, IMD-0354 has been shown to induce apoptosis and inhibit cell proliferation. In autoimmune diseases, IMD-0354 has been shown to reduce inflammation and prevent disease progression. Inflammatory disorders such as asthma and COPD have also been studied with IMD-0354, with promising results.

Advantages and Limitations for Lab Experiments

The advantages of using IMD-0354 in lab experiments include its specificity for the NF-κB pathway and its ability to inhibit IKK activity. However, IMD-0354 has limitations in terms of its solubility and stability, which can affect its efficacy in experiments. Additionally, IMD-0354 has not been extensively studied in vivo, which limits its potential therapeutic applications.

Future Directions

For research on IMD-0354 include studying its efficacy in vivo, developing more stable and soluble analogs, and exploring its potential therapeutic applications in a variety of diseases. Additionally, the development of combination therapies that include IMD-0354 may provide synergistic effects and improved therapeutic outcomes. Overall, IMD-0354 has shown promise as a potential therapeutic agent, and further research is needed to fully understand its potential applications.

Synthesis Methods

IMD-0354 can be synthesized using a multistep process starting from 3-nitrobenzoic acid. The nitro group is reduced to an amino group, which is then protected with a tert-butyloxycarbonyl (Boc) group. The resulting compound is then reacted with isopropyl alcohol and dimethylamine to yield IMD-0354.

Scientific Research Applications

IMD-0354 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, the NF-κB pathway is often overactivated, leading to tumor growth and resistance to chemotherapy. IMD-0354 has been shown to inhibit NF-κB activity and sensitize cancer cells to chemotherapy. In autoimmune diseases such as rheumatoid arthritis and multiple sclerosis, IMD-0354 has been shown to reduce inflammation and prevent disease progression. Inflammatory disorders such as asthma and chronic obstructive pulmonary disease (COPD) have also been studied with IMD-0354, with promising results.

properties

IUPAC Name

N,N-dimethyl-3-propan-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9(2)15-11-7-5-6-10(8-11)12(14)13(3)4/h5-9H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBZZIWLPXTNNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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